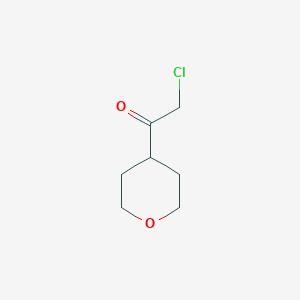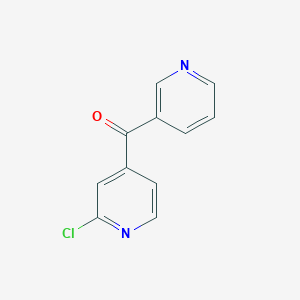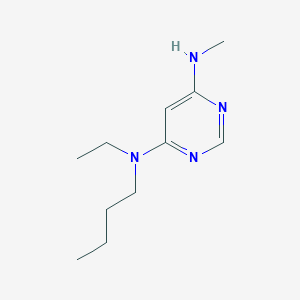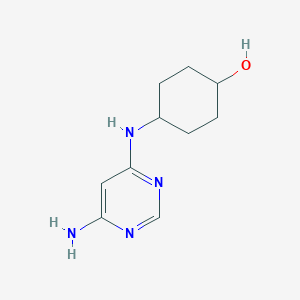![molecular formula C13H12N4 B1493029 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098058-12-7](/img/structure/B1493029.png)
6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
説明
6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . It is a complex molecule that has potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of this compound and similar compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The structure also includes a cyclopropyl group and a pyridin-4-yl group attached to the imidazo[1,2-b]pyrazole core .科学的研究の応用
Synthesis and Potential Anticancer Applications
6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole derivatives have been explored for their potential anticancer applications. The synthesis of imidazo[4,5-b]pyridines, which are structurally related to this compound, has shown that these compounds can act as mitotic inhibitors with significant antitumor activity. Specifically, the compound imidazo[4,5-b]pyridine 3 has been demonstrated to cause the accumulation of cells at mitosis, indicating its potential to inhibit cancer cell proliferation. These findings suggest that derivatives like this compound could have similar anticancer properties (Temple et al., 1987).
Anticonvulsant Studies
In the realm of neurological research, compounds structurally similar to this compound have been synthesized and evaluated for their anticonvulsant properties. For instance, new series of imidazo[1,2-a]pyridines carrying various biologically active systems have been designed and assessed for their in vivo anticonvulsant activity. These studies have identified compounds with potent anticonvulsant activity, highlighting the potential of this compound derivatives in developing new treatments for epilepsy and related disorders (Ulloora et al., 2013).
Scaffold for Therapeutic Agents
The imidazo[1,2-a]pyridine scaffold, which includes compounds like this compound, is recognized for its broad range of applications in medicinal chemistry. This scaffold has been incorporated into various marketed preparations and investigated for its anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. The versatility of this scaffold suggests that this compound could be a promising candidate for the development of new therapeutic agents across a wide spectrum of diseases (Deep et al., 2016).
作用機序
Target of Action
Compounds containing imidazole, a core structure in the given compound, have been reported to show a broad range of biological activities .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities .
生化学分析
Biochemical Properties
6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition is significant because CDK2 is involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor cell growth. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death . Furthermore, this compound affects cellular metabolism by inhibiting key enzymes, leading to a decrease in the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression . This binding interaction is crucial for its inhibitory activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over time, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its biological effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, the compound can be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .
特性
IUPAC Name |
6-cyclopropyl-7-pyridin-4-yl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-10(1)12-11(9-3-5-14-6-4-9)13-15-7-8-17(13)16-12/h3-8,10,16H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDNWRRYAUHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



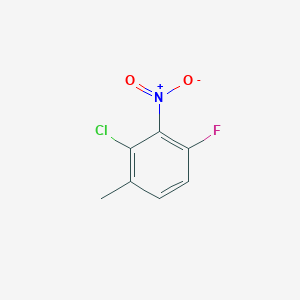

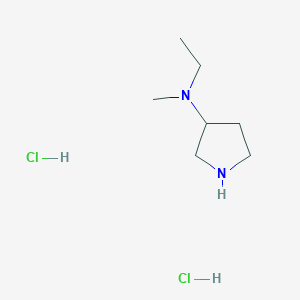
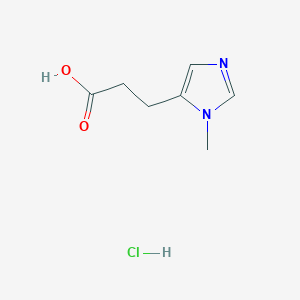


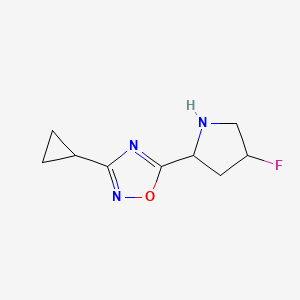


![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)
